N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound notable for its potential applications in medicinal chemistry. This compound features a quinoline moiety, which is known for its biological activity, and a pyrrole ring that may contribute to its pharmacological properties. The combination of these structural elements positions this compound as a candidate for further research in drug development.
This compound can be classified under the category of propanamides, which are characterized by the presence of an amide functional group attached to a propyl chain. The specific structure includes a methoxy-substituted quinoline and a pyrrole, both of which are significant in various biological activities. The compound's unique features make it an interesting subject for studies related to drug discovery and synthesis.
The synthesis of N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide typically involves several key steps:
The molecular formula for N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide is . The structure consists of:
The molecular weight is approximately 230.26 g/mol, and it can be represented using various structural notations, including SMILES notation: COC1=CC2=C(C=C1)N=CC=N2CC(C(=O)N)C
.
N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide can undergo several chemical reactions, including:
The mechanism of action for N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. For example, compounds containing quinoline structures are often associated with inhibition of certain kinases or modulation of signaling pathways involved in cancer proliferation or inflammation.
N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide has potential applications in:
Research into this compound may reveal further therapeutic potentials, especially in areas requiring novel treatments for complex diseases.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3